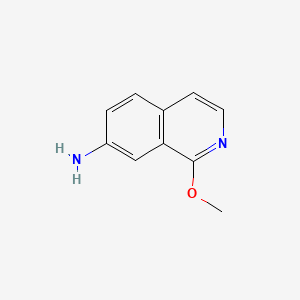

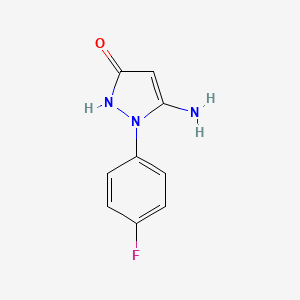

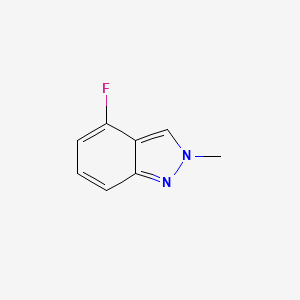

![molecular formula C7H17Cl2N3O3 B578271 (R)-3-Amino-4-[(3-aminopropyl)amino]-4-oxobutanoic acid dihydrochloride CAS No. 14886-19-2](/img/structure/B578271.png)

(R)-3-Amino-4-[(3-aminopropyl)amino]-4-oxobutanoic acid dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aminosilanes, such as 3-Aminopropyltriethoxysilane (APTES), are frequently used in the process of silanization, the functionalization of surfaces with alkoxysilane molecules . They can also be used for covalent attaching of organic films to metal oxides such as silica and titania .

Synthesis Analysis

APTES is one of the most important silicon compounds in chemistry for the synthesis of materials. It has extensively been used as a silanization agent for the chemical modification of metal oxide nanoparticle (MONP) surfaces .Molecular Structure Analysis

The molecular structure of aminosilanes like APTES involves a silicon atom bonded to an amino group and three ethoxy groups .Chemical Reactions Analysis

APTES is used in silanization processes as a silane coupling agent. It functionalizes substrates with alkoxysilane molecules .Physical and Chemical Properties Analysis

Aminosilanes are colorless, crystalline solids. They have a high melting point greater than 200°C and are soluble in water, slightly soluble in alcohol, and dissolve with difficulty in methanol, ethanol, and propanol .Mecanismo De Acción

Direcciones Futuras

The use of aminosilanes like APTES in the synthesis of materials is a topic of ongoing research. They have been used as a silanization agent for the chemical modification of metal oxide nanoparticle surfaces, enhancing their dispersibility and anti-bacterial property . This suggests potential future directions in the development of new materials and applications.

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for (R)-3-Amino-4-[(3-aminopropyl)amino]-4-oxobutanoic acid dihydrochloride involves the conversion of L-glutamic acid into the desired compound through multiple steps of protection, activation, and coupling reactions.", "Starting Materials": [ "L-Glutamic acid", "Boc anhydride", "Hydroxylamine hydrochloride", "EDC.HCl", "N-Hydroxysuccinimide", "Propylamine", "Trifluoroacetic acid", "Sodium hydroxide", "Hydrochloric acid", "Ethyl acetate", "Methanol", "Diethyl ether" ], "Reaction": [ "Protection of carboxylic acid group with Boc anhydride in the presence of sodium hydroxide", "Deprotection of Boc group with trifluoroacetic acid", "Activation of carboxylic acid with EDC.HCl and N-hydroxysuccinimide", "Coupling of activated carboxylic acid with hydroxylamine hydrochloride to form hydroxamic acid", "Protection of primary amine with Boc anhydride", "Activation of secondary amine with EDC.HCl and N-hydroxysuccinimide", "Coupling of activated secondary amine with protected hydroxamic acid to form protected dipeptide", "Deprotection of Boc group with hydrochloric acid", "Coupling of free primary amine with protected dipeptide to form protected tripeptide", "Deprotection of hydroxamic acid with sodium hydroxide and methanol", "Deprotection of carboxylic acid group with hydrochloric acid", "Salt formation with dihydrochloride and precipitation with diethyl ether", "Purification with ethyl acetate and recrystallization" ] } | |

Número CAS |

14886-19-2 |

Fórmula molecular |

C7H17Cl2N3O3 |

Peso molecular |

262.13 g/mol |

Nombre IUPAC |

3-amino-4-(3-aminopropylamino)-4-oxobutanoic acid;dihydrochloride |

InChI |

InChI=1S/C7H15N3O3.2ClH/c8-2-1-3-10-7(13)5(9)4-6(11)12;;/h5H,1-4,8-9H2,(H,10,13)(H,11,12);2*1H |

Clave InChI |

SXXDMPNEJOPMRV-UHFFFAOYSA-N |

SMILES |

C(CN)CNC(=O)C(CC(=O)O)N.Cl.Cl |

SMILES canónico |

C(CN)CNC(=O)C(CC(=O)O)N.Cl.Cl |

Sinónimos |

(R)-3-Amino-4-[(3-aminopropyl)amino]-4-oxobutanoic acid dihydrochloride |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

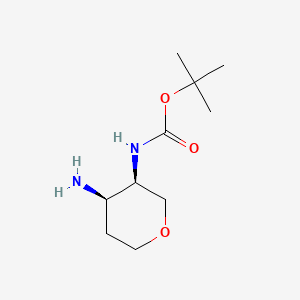

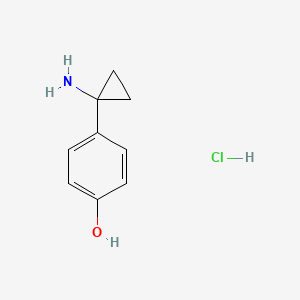

![6'-Methoxy-[3,3'-bipyridin]-4-amine](/img/structure/B578193.png)

![6-Bromoimidazo[1,5-a]pyridine](/img/structure/B578197.png)